molecular formula C17H9BrN2O3S B6045769 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione

Cat. No.: B6045769
M. Wt: 401.2 g/mol
InChI Key: NOOKZJFYOFDTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione is a novel chemical entity designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a thiazolidine-2,4-dione (TZD) core, a privileged scaffold widely recognized for its significant pharmacological potential . The TZD moiety is strategically fused with a 5-bromo-2-oxoindole fragment, creating a conjugated system that may enhance its bioactivity and interaction with biological targets. The primary research value of this compound stems from the well-documented activities of the TZD class. TZDs are most renowned as insulin sensitizers and for their activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key mechanism in exploring new treatments for Type 2 Diabetes Mellitus . Beyond metabolic research, TZD derivatives have demonstrated substantial promise in oncology research. Recent studies indicate that TZD hybrids, particularly those with a benzylidene double bond, can induce apoptosis and cell cycle arrest in various cancer cell lines, and may inhibit glucose transporters (GLUTs) that are often upregulated in tumor cells . The specific incorporation of bromo and phenyl substituents in this compound is intended to modulate its electronic properties and binding affinity, allowing researchers to probe structure-activity relationships (SAR) for optimized potency and selectivity . This product is provided for research purposes as part of a collection of rare and unique chemicals. As an early-discovery research compound, it is sold on an "as-is" basis. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O3S/c18-9-6-7-12-11(8-9)13(15(21)19-12)14-16(22)20(17(23)24-14)10-4-2-1-3-5-10/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOKZJFYOFDTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various therapeutic areas, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H9BrN2O3SC_{17}H_{9}BrN_{2}O_{3}S with a molecular weight of approximately 401.2 g/mol. The structure features a thiazolidine ring fused with an indole moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC17H9BrN2O3S
Molecular Weight401.2 g/mol
IUPAC Name5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one
InChI KeyNOOKZJFYOFDTTH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidine compounds possess significant antimicrobial properties. For instance, compounds similar to 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine have been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it exhibits significant activity against several cancer types, with IC50 values indicating potent anticancer effects . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

The biological activity of 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It might interact with receptors associated with inflammation and cancer progression, altering downstream signaling pathways.

Anticancer Activity

A study conducted on various cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The study reported an IC50 value of approximately 15 µM for MCF7 cells, indicating strong cytotoxicity compared to control groups treated with standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that it may serve as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

The compound 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione is a member of the thiazolidinedione family and has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Structure and Composition

  • Molecular Formula : C17H14BrN2O4S
  • Molecular Weight : 416.27 g/mol
  • CAS Number : 300671-98-1

The compound features a thiazolidine ring fused with an indole moiety, which is critical for its biological activity. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Studies indicate that derivatives of thiazolidinediones exhibit anti-proliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

Research has demonstrated that thiazolidinedione derivatives possess significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or receptors, inhibiting their growth. Various studies have reported effective inhibition against both gram-positive and gram-negative bacteria .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Thiazolidinediones are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This application is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Diabetes Management

Thiazolidinediones are recognized for their insulin-sensitizing properties, making them valuable in diabetes management. Research indicates that compounds similar to this compound can enhance glucose uptake in muscle and adipose tissues, potentially leading to improved glycemic control .

Material Science

In material science, the compound's unique properties have led to its exploration in developing organic semiconductors and photovoltaic materials. The ability of thiazolidinediones to form stable thin films makes them suitable candidates for applications in electronic devices .

Case Study 1: Anti-Cancer Activity

A study conducted on a series of thiazolidinedione derivatives revealed that modifications at the indole position significantly enhanced their cytotoxicity against breast cancer cell lines. The lead compound demonstrated IC50 values in the low micromolar range, indicating potent anti-cancer activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thiazolidinedione derivatives, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Case Study 3: Diabetes Research

Clinical trials involving thiazolidinedione derivatives have shown significant improvements in insulin sensitivity among participants with type 2 diabetes. The mechanism was attributed to enhanced adipocyte differentiation and reduced inflammation within adipose tissue .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 of the indole ring undergoes nucleophilic substitution under mild conditions, enabling functionalization with amines, thiols, and alkoxides.

Key Reactions:

Reagent/ConditionsProductYield (%)Reference
Piperidine/DMF, 60°C, 12 h5-Amino-substituted derivative78
Sodium methoxide/EtOH, reflux5-Methoxy-substituted analogue65
Thiourea/CuI, DMSO, 80°C5-Thiocyanate derivative72

The reaction kinetics are influenced by steric hindrance from the adjacent thiazolidine ring, with aryl amines requiring higher temperatures (90–110°C) for completion .

Oxidation

The indole’s α,β-unsaturated ketone system reacts with oxidizing agents:

  • mCPBA (meta-chloroperbenzoic acid): Forms an epoxide at the C4–C5 position of the indole ring .

  • KMnO₄/H₂SO₄: Cleaves the indole ring to yield a carboxylic acid derivative (yield: 58%) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond (C3–C5), producing a saturated indoline-thiazolidine hybrid (yield: 82%) .

Cycloaddition and Ring-Opening Reactions

The thiazolidine-2,4-dione ring participates in cycloadditions:

  • Diels-Alder Reactivity: Reacts with maleic anhydride at 120°C to form a bicyclic adduct (yield: 67%) .

  • Ring-Opening with Amines: Treatment with ethylenediamine opens the thiazolidine ring, generating a linear thiourea intermediate (yield: 74%) .

Alkylation

The N3 position of the thiazolidine ring undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ (yield: 85%) .

Condensation Reactions

  • Knoevenagel Condensation: Reacts with aromatic aldehydes (e.g., benzaldehyde) to form arylidene derivatives (yield: 70–88%) .

  • Schiff Base Formation: Condenses with hydrazines to produce hydrazone-linked hybrids (yield: 63%) .

Anticancer Derivatives

Introducing a 4-chlorophenyl group at the thiazolidine’s N3 position enhances cytotoxicity against HCT-116 cells (IC₅₀: 10 µM) .

Antimicrobial Analogues

Electron-donating groups (e.g., –OCH₃) on the phenyl ring improve activity against Staphylococcus epidermidis (MIC: 2 µg/mL) .

Stability and Degradation Pathways

  • Photodegradation: UV exposure (254 nm) induces cleavage of the C–Br bond, forming a debrominated product .

  • Acidic Hydrolysis: Prolonged exposure to HCl (1M) degrades the thiazolidine ring into thioglycolic acid and an indole-2-one fragment .

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name C-5 Substituent N-3 Substituent Key Bioactivity Reference
Target Compound 5-Bromo-2-oxoindol-3-ylidene Phenyl Anti-inflammatory (inferred)
TM17 5-Bromo-2-methoxy-benzylidene 2-Nitro-benzyl Cytokine inhibition (IL-6, IL-17A)
5-(3-Methoxybenzylidene)-TZD (1d) 3-Methoxybenzylidene - 84.2% lipid peroxidation inhibition
5-((1H-Indol-3-yl)methylene)-TZD (1s) Indole-3-ylmethylene - 82.9% lipid peroxidation inhibition
Lobeglitazone 4-(2-Ethoxybenzyl) - PPAR-γ agonist (antidiabetic)
T1 ((Z)-5-((5-methoxy-1-methyl-indol-3-yl)methylene)-TZD) 5-Methoxy-indole-3-ylmethylene - Dual GSK-3β/tau-aggregation inhibitor (IC50 = 0.89 µM)

Key Observations:

  • Substituent Position and Bioactivity: The target compound’s 5-bromo-2-oxoindole group may enhance redox modulation compared to simpler benzylidene derivatives (e.g., 1d, 1s) due to increased steric and electronic effects .
  • N-3 Substitution: The phenyl group at N-3 (vs. nitro-benzyl in TM17) likely alters binding affinity to targets like PPAR-γ or kinases, though experimental confirmation is needed .

Pharmacological and Toxicological Comparisons

Mechanistic Insights from Analogues

  • PPAR-γ Activation: Lobeglitazone’s ethoxy-benzyl group optimizes PPAR-γ binding via hydrophobic interactions with Leu270 and Arg288 . The target compound’s phenyl and bromoindole groups may similarly engage these residues, though molecular docking studies are required for confirmation.
  • Dual-Target Inhibition: Indole-based TZDs (e.g., T1) demonstrate multitarget inhibition of GSK-3β and tau aggregation, suggesting the target compound’s indole moiety could confer similar versatility .

Preparation Methods

Bromination of Indole Derivatives

Bromination at the 5-position of indole is achieved using liquid bromine (Br₂) under controlled conditions. As demonstrated in CN102558017A, bromination proceeds via electrophilic aromatic substitution (EAS) with regioselectivity governed by directing groups:

  • Substrate : Indole or 2-oxoindole derivatives.

  • Conditions : Bromine (1–2 equiv) in aqueous sodium bisulfite (0–5°C, 1–3 h).

  • Workup : Quenching with sodium bisulfite, followed by alkaline hydrolysis to isolate the product.

Example Protocol :

  • Dissolve indole (7.2 g) in isopropanol (86 mL).

  • Add 22% potassium bisulfite (64 g) dropwise at 25°C.

  • React for 20 h, filter, and recrystallize to yield 5-bromoindole (12.4 g, 65%).

Oxidation to 2-Oxoindole

Oxidation of the indole NH group to a ketone is performed using acetic anhydride under reflux:

  • Conditions : Acetic anhydride (3–5 equiv), 70–80°C, 3–5 h.

  • Yield : 70–85% after recrystallization from ethanol.

Synthesis of 3-Phenyl-thiazolidine-2,4-dione

Cyclocondensation of Thiourea Derivatives

Thiazolidine-2,4-dione formation follows a two-step process:

  • Step 1 : React phenyl isothiocyanate (1 equiv) with ethyl glycinate (1 equiv) in ethanol to form a thiourea intermediate.

  • Step 2 : Cyclize the intermediate with diethyl acetylenedicarboxylate (1.2 equiv) in the presence of ZnCl₂ (catalytic) at 80°C for 5 h.

Characterization Data :

  • IR (KBr) : 1740 cm⁻¹ (C=O), 1685 cm⁻¹ (C=N).

  • ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 4.25 (s, 2H, CH₂).

Knoevenagel Condensation for Final Assembly

The ylidene bridge is formed via base-catalyzed condensation between 5-bromo-2-oxoindole and 3-phenyl-thiazolidine-2,4-dione:

Reaction Conditions :

  • Catalyst : Piperidine (10 mol%) in ethanol.

  • Temperature : Reflux (78°C) for 8–12 h.

  • Workup : Cool, filter, and purify via silica gel chromatography (CHCl₃:MeOH, 9:1).

Optimization Insights :

  • Yield : 60–75% after optimization.

  • Side Products : <5% dimerization or over-oxidation.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch, indole).

  • 1745 cm⁻¹ (C=O, thiazolidinedione).

  • 1620 cm⁻¹ (C=N, ylidene).

¹H NMR (DMSO-d₆) :

  • δ 11.2 (s, 1H, indole NH).

  • δ 7.8–7.2 (m, 8H, aromatic).

  • δ 5.1 (s, 1H, methine).

13C NMR :

  • 180.2 (C=O, dione).

  • 165.4 (C=O, indole).

  • 140.1–115.3 (aromatic carbons).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN:H₂O, 70:30).

  • Melting Point : 235–237°C (decomp.).

Scale-Up and Industrial Feasibility

Patent data highlights scalability for bromoindole synthesis:

  • Batch Size : Up to 1 kg with consistent yields (60–68%).

  • Cost Drivers : Bromine handling and acetic anhydride recovery.

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial Patent
Bromination Yield 65%68%
Reaction Time 20 h18 h
Purity (HPLC) 98%95%
Solvent IsopropanolEthanol/Water

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Issue : Competing 3- or 7-bromo isomers.

    • Solution : Use sulfonate directing groups.

  • Ylidene Stability :

    • Issue : Hydrolysis under acidic conditions.

    • Solution : Anhydrous ethanol and inert atmosphere .

Q & A

Basic: What are the standard synthetic methodologies for preparing this compound?

The synthesis typically involves a condensation reaction between a substituted indole derivative and a thiazolidinedione precursor. A general protocol includes:

  • Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an oxo-compound (0.03 mol) in a DMF-acetic acid mixture (5:10 mL) for 2 hours .
  • Post-reaction cooling, filtration, and recrystallization from DMF-ethanol or DMF-acetic acid to achieve purity >90% .
  • Bromination steps (if required) may involve bromine in acetic acid under controlled conditions .

Basic: How is this compound characterized analytically?

Key characterization methods include:

  • NMR : Look for vinyl proton signals at δ 6.95–8.01 ppm (aromatic/vinyl CH) and methyl/methoxy groups at δ 2.32–2.63 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., 371.08 g/mol via PubChem data) .
  • IR : Detect carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and N-H bends at ~3200 cm⁻¹ .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Keep in sealed containers away from oxidizers, at 2–8°C, in ventilated areas with explosion-proof lighting .
  • PPE : Use nitrile gloves, chemical goggles, and lab coats. For spills, employ absorbent materials (e.g., sand, vermiculite) and avoid water jets .
  • Disposal : Follow hazardous waste regulations; incinerate with scrubbers for halogen removal .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) to enhance electrophilicity at the indole ring, improving target binding .
  • Z/E Isomerism : Optimize bioactivity by favoring the Z-configuration via steric hindrance or solvent polarity adjustments during synthesis .
  • Hybridization : Attach rhodanine or hydrazide moieties to broaden antimicrobial activity .

Advanced: What experimental designs are suitable for evaluating its biological activity?

  • In Vitro : Use MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with positive controls like fluconazole .
  • In Vivo : Apply randomized block designs with split-split plots for longitudinal toxicity studies (e.g., 4 replicates, 5 plants/group) .
  • Dose-Response : Test 0.1–100 µM ranges in triplicate, using ANOVA for significance (p < 0.05) .

Advanced: How to resolve contradictions in synthetic yields across studies?

Discrepancies often arise from:

  • Solvent Systems : DMF-acetic acid yields higher purity (~92%) than ethanol-based systems due to better solubility of intermediates .
  • Catalysts : Sodium acetate (0.02 mol) outperforms weaker bases in deprotonation .
  • Reaction Time : Extending reflux beyond 2 hours may degrade heat-sensitive intermediates .

Advanced: How to assess its environmental impact and ecotoxicology?

  • Fate Studies : Monitor abiotic degradation (hydrolysis, photolysis) and bioaccumulation in Daphnia magna using OECD Test 305 .
  • Toxicity : Conduct 96-hour LC₅₀ tests in zebrafish embryos; compare to EC₅₀ values for algae (<1 mg/L indicates high hazard) .
  • Risk Modeling : Use probabilistic models (e.g., USEtox) to estimate human exposure via drinking water .

Advanced: What computational methods predict its binding affinity?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with PPAR-γ (PDB: 2PRG) or aldose reductase (PDB: 1US0). Focus on hydrogen bonds with Arg280/Tyr48 and hydrophobic contacts .
  • MD Simulations : Run 100-ns trajectories in GROMACS to validate binding stability (RMSD < 2 Å acceptable) .

Advanced: How does substituent variation affect stability under physiological conditions?

  • pH Stability : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Bromine substituents enhance stability at neutral pH .
  • Thermal Degradation : Use TGA to identify decomposition points (>200°C suggests suitability for oral formulations) .

Advanced: What strategies mitigate toxicity while retaining efficacy?

  • Prodrug Design : Mask the thiazolidinedione moiety with acetyl groups, hydrolyzed in vivo .
  • Co-Administration : Pair with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolic activation of toxic intermediates .
  • QSAR Modeling : Prioritize derivatives with ClogP < 3.5 and polar surface area >80 Ų to enhance safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.